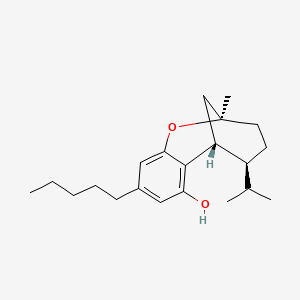

iso-Hexahydrocannabinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

316.5 g/mol |

IUPAC Name |

(1R,9R,12S)-9-methyl-5-pentyl-12-propan-2-yl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6-trien-3-ol |

InChI |

InChI=1S/C21H32O2/c1-5-6-7-8-15-11-18(22)20-17-13-21(4,23-19(20)12-15)10-9-16(17)14(2)3/h11-12,14,16-17,22H,5-10,13H2,1-4H3/t16-,17+,21+/m0/s1 |

InChI Key |

OEDPJGVWHANUAE-CSODHUTKSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3C[C@@](CC[C@H]3C(C)C)(OC2=C1)C)O |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(CCC3C(C)C)(OC2=C1)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of iso-Hexahydrocannabinol from Cannabidiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway from cannabidiol (B1668261) (CBD) to iso-hexahydrocannabinol (iso-HHC). The synthesis is a two-step process involving an initial acid-catalyzed cyclization of CBD to a mixture of tetrahydrocannabinol (THC) isomers, including iso-THC variants, followed by catalytic hydrogenation. This document details the experimental protocols, reaction mechanisms, and quantitative data to facilitate a deeper understanding and replication of this synthetic route.

Introduction

This compound (iso-HHC) is a constitutional isomer of the more commonly known hexahydrocannabinol (B1216694) (HHC). While HHC is typically synthesized through the hydrogenation of Δ⁹-THC and Δ⁸-THC, iso-HHC is derived from the hydrogenation of iso-tetrahydrocannabinol (iso-THC) isomers. These iso-THC compounds are often generated as byproducts during the acid-catalyzed cyclization of cannabidiol (CBD), a non-psychoactive cannabinoid readily available from hemp. The formation of iso-THC, and subsequently iso-HHC, is highly dependent on the reaction conditions of the initial cyclization step. This guide will explore the methodologies to influence the formation of iso-THC and its subsequent conversion to iso-HHC.

Synthesis Pathway Overview

The conversion of CBD to iso-HHC is not a direct transformation but rather a two-stage process. The overall workflow is depicted below.

Step 1: Acid-Catalyzed Cyclization of Cannabidiol

The initial and most critical step in the synthesis of iso-HHC is the acid-catalyzed intramolecular cyclization of CBD. This reaction can proceed through two main pathways, leading to the formation of either the tetrahydrocannabinol (THC) scaffold or the iso-tetrahydrocannabinol (iso-THC) scaffold. The choice of acid catalyst and solvent system plays a pivotal role in directing the selectivity of this reaction.

Reaction Mechanism

The cyclization of CBD is initiated by the protonation of one of the two double bonds in the CBD molecule by an acid catalyst.[1]

-

Path A (iso-THC formation): Activation of the Δ¹ double bond leads to the formation of the iso-THC scaffold, initially yielding Δ⁸-iso-THC.[1] This can further isomerize to the more thermodynamically stable Δ⁴(⁸)-iso-THC under acidic conditions.[2]

-

Path B (THC formation): Activation of the Δ⁸ double bond results in the formation of the THC scaffold, with Δ⁹-THC as the kinetic product, which can then isomerize to the more stable Δ⁸-THC.[1]

Experimental Protocols for iso-THC Formation

To maximize the yield of iso-THC isomers, specific reaction conditions are necessary. The use of the Lewis acid boron trifluoride etherate (BF₃·OEt₂) in acetonitrile (B52724) has been shown to favor the formation of Δ⁸-iso-THC.[1][3]

Protocol 1: Synthesis of Δ⁸-iso-THC [1]

-

Reagents: Cannabidiol (CBD), Boron trifluoride etherate (BF₃·OEt₂), Acetonitrile (MeCN), Saturated sodium bicarbonate solution, Dichloromethane (DCM), Anhydrous sodium sulfate.

-

Procedure:

-

Dissolve CBD in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -10 °C in an ice-salt bath.

-

Slowly add boron trifluoride etherate to the stirred solution.

-

Maintain the reaction at -10 °C and monitor its progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After 6 hours, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous phase with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product containing a mixture of THC and iso-THC isomers, with Δ⁸-iso-THC as a major component.

-

Data Presentation: Product Distribution in CBD Cyclization

The following table summarizes the product distribution from the acid-catalyzed cyclization of CBD under various conditions.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Δ⁹-THC (%) | Δ⁸-THC (%) | Δ⁸-iso-THC (%) | Δ⁴(⁸)-iso-THC (%) | CBD remaining (%) | Reference |

| BF₃·OEt₂ | Toluene | 0 | 6 | 26 | 3 | 3 | - | 36 | [1] |

| BF₃·OEt₂ | Acetonitrile | -10 | 6 | - | - | Major Product | Trace | - | [1][3] |

| p-TSA | n-Hexane | Room Temp | 96 | 13 | 64 | 13 | - | 9 | [1] |

| p-TSA | Dichloromethane | 0 | 24 | - | 93 | - | - | 7 | [1] |

| CSA | Toluene | Room Temp | 96 | 61 | - | - | - | 39 | [3] |

p-TSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid.

Step 2: Catalytic Hydrogenation of iso-THC Isomers

The second step involves the catalytic hydrogenation of the crude mixture obtained from the cyclization of CBD. This reaction reduces the double bonds in the THC and iso-THC isomers, leading to the formation of a mixture of HHC and iso-HHC.

Reaction Mechanism

Catalytic hydrogenation involves the addition of hydrogen atoms across the double bonds in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process saturates the cyclohexene (B86901) ring of the THC and iso-THC molecules.

Experimental Protocol for iso-HHC Formation

While specific protocols for the hydrogenation of pure iso-THC are not extensively detailed in the literature, the general procedure for the hydrogenation of THC isomers can be applied to the iso-THC-rich mixture.

Protocol 2: Hydrogenation of iso-THC rich mixture

-

Reagents: Crude product from Step 1 (containing iso-THC isomers), Palladium on carbon (10% Pd/C), Ethanol (B145695) or other suitable solvent, Hydrogen gas (H₂).

-

Procedure:

-

Dissolve the crude product containing iso-THC isomers in a suitable solvent like ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically at a pressure of 1-5 bar).

-

Stir the reaction mixture vigorously at room temperature or slightly elevated temperature (25-50 °C).

-

Monitor the reaction progress by TLC or HPLC until the starting materials are consumed (typically 3-72 hours).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product containing a mixture of HHC and iso-HHC isomers.

-

Purification and Characterization of iso-HHC

The final product is a complex mixture of HHC and iso-HHC diastereomers. The separation of these isomers can be achieved using chromatographic techniques.

Purification

-

Column Chromatography: Silica gel column chromatography can be employed to separate the different isomers.[2]

-

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating chiral molecules and can be used to resolve the diastereomers of HHC and potentially iso-HHC.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be utilized for the separation and quantification of the different isomers.[5]

Characterization

The identification and characterization of iso-HHC, also referred to as dihydro-iso-tetrahydrocannabinol, can be performed using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are essential for elucidating the structure and stereochemistry of the isolated compounds.[2]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation patterns of the synthesized compounds, confirming their identity.[5]

A study by Tanaka and Kikura-Hanajiri (2023) identified (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol as a minor compound in HHC products, and its structure was confirmed using various NMR techniques.[2]

Conclusion

The synthesis of this compound from cannabidiol is a feasible yet intricate process that hinges on the careful control of reaction conditions, particularly during the initial acid-catalyzed cyclization step. By selecting appropriate catalysts and solvents, the reaction can be steered towards the formation of iso-THC isomers, which serve as the direct precursors to iso-HHC upon hydrogenation. This guide provides the foundational knowledge and experimental protocols for researchers and scientists to explore the synthesis, purification, and characterization of this lesser-known cannabinoid, opening avenues for further investigation into its chemical and pharmacological properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 3. air.unimi.it [air.unimi.it]

- 4. researchgate.net [researchgate.net]

- 5. kcalabs.com [kcalabs.com]

An In-depth Technical Guide to the Structural Elucidation of iso-Hexahydrocannabinol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of iso-hexahydrocannabinol (iso-HHC) isomers. It details the key analytical techniques, experimental protocols, and data interpretation necessary for the unambiguous identification and differentiation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals involved in cannabinoid analysis, synthesis, and drug development.

Introduction to this compound Isomers

Hexahydrocannabinol (B1216694) (HHC) is a semi-synthetic cannabinoid that has gained significant attention in recent years.[1] It is typically produced through the hydrogenation of tetrahydrocannabinol (THC) or cannabidiol (B1668261) (CBD).[2][3] This process can lead to the formation of several isomers, primarily the (9R)-HHC and (9S)-HHC diastereomers, which differ in the stereochemistry at the C9 position.[4][5] The (9R)-HHC isomer is generally considered to be the more psychoactive of the two.[6]

Beyond the primary HHC diastereomers, the synthesis and degradation of THC can also yield other related isomers, including iso-HHC and dihydro-iso-THC, which present unique analytical challenges.[7] The accurate structural elucidation of these isomers is critical for understanding their pharmacological properties, ensuring product safety, and for regulatory compliance.

Analytical Techniques for Structural Elucidation

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural analysis of iso-HHC isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A cornerstone for cannabinoid analysis, GC-MS provides excellent separation and fragmentation data, aiding in the initial identification of isomers.[2]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offering high sensitivity and specificity, LC-MS/MS is particularly useful for the analysis of HHC metabolites and for quantifying isomers in various matrices.[1][8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the unambiguous structural elucidation and stereochemical assignment of iso-HHC isomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, and NOESY) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data for the differentiation of (9R)-HHC and (9S)-HHC.

Table 1: Diagnostic ¹H and ¹³C NMR Chemical Shifts (δ) for (9R)-HHC and (9S)-HHC

| Atom | (9R)-HHC (δ ppm) | (9S)-HHC (δ ppm) | Reference |

| H-10α | 3.02 | 2.86 | [11] |

| H-10β | 0.78 | 1.31 | [11] |

| C-10 | 39.0 | 36.2 | [11] |

| C11-methyl (¹H) | 0.95 (d) | 1.15 (d) | [4] |

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: Chromatographic Separation Parameters for HHC Diastereomers

| Technique | Column | Mobile Phase/Oven Program | Retention Time (min) | Reference |

| GC-MS | Restek Rtx-5 MS | 50°C (1 min), ramp 30°C/min to 300°C | (9S)-HHC: ~20.87, (9R)-HHC: ~21.93 | [12] |

| HPLC | Gemini-C18 (250 x 4.6 mm, 5 µm) | Isocratic: 20:80:0.1 Water/Methanol/Acetic Acid | Not specified | [4] |

Detailed Experimental Protocols

Sample Preparation for NMR Analysis

-

Isolation: The HHC isomer mixture is typically isolated from the reaction mixture or product matrix using flash chromatography with a hexane/ethyl acetate (B1210297) or hexane/diethyl ether solvent system.[11]

-

Purification: Further purification can be achieved through repeated chromatographic steps to enrich a specific isomer.[11]

-

Sample Preparation: Approximately 20 mg of the purified isomer is dissolved in a deuterated solvent (e.g., chloroform-d (B32938) or acetonitrile-d3) for NMR analysis.[10]

NMR Spectroscopy for Structural Elucidation

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[4][10]

-

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the chemical environment of each proton and carbon atom.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon correlations (2-3 bonds), crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The key to differentiating the (9R) and (9S) diastereomers is the observation of a NOE correlation between the axial C11-methyl group and the axial H10a proton in the (9S)-HHC isomer, which is absent in the (9R)-HHC isomer where the C11-methyl group is in an equatorial position.[4][10]

-

GC-MS Analysis

-

Instrumentation: An Agilent 8890 GC coupled to a 5977B MS Detector or a similar system is used.[4]

-

Column: A Restek Rtx-5 MS column is commonly employed for separation.[4]

-

Oven Program: A typical temperature program starts at 50°C for 1 minute, followed by a ramp of 30°C/min to 300°C.[4]

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is used. The mass spectra of HHC isomers are often very similar, with characteristic fragment ions that can be used for identification.[7]

LC-MS/MS Analysis

-

Instrumentation: A Waters Acquity UPLC I-Class system coupled to a Xevo TQ-XS triple quadrupole mass spectrometer or a similar high-performance system is utilized.[8]

-

Column: A Waters Acquity HSS T3 column is suitable for the separation of HHC and its metabolites.[8]

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative modes can be used. Multiple reaction monitoring (MRM) is employed for sensitive and selective quantification of specific isomers and their metabolites.[8]

Visualization of Workflows and Relationships

Experimental Workflow for Structural Elucidation

Caption: Workflow for the synthesis, isolation, and structural elucidation of iso-HHC isomers.

Logical Relationship of Key iso-HHC Isomers

Caption: Relationship between THC precursors and various iso-HHC isomers.

Conclusion

The structural elucidation of this compound isomers is a complex but critical task for ensuring the quality, safety, and efficacy of HHC-containing products. A multi-technique approach, with NMR spectroscopy at its core, is indispensable for the unambiguous identification and stereochemical assignment of these compounds. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working in the field of cannabinoid analysis. As new isomers and derivatives continue to emerge, the application of these robust analytical methodologies will remain paramount.

References

- 1. LC-MS/MS analysis of 11-nor-9-carboxy-hexahydrocannabinol (HHC-COOH) and 11-hydroxy-hexahydrocannabinol (HHC-OH) for verification of hexahydrocannabinol (HHC) intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. 9S-Hexahydrocannabinol (9S-HHC) and 9R-Hexahydrocannabinol (9R-HHC)– Enantiomers or Stereoisomers? [restek.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemical transformation of cannabidiol into psychotropic cannabinoids under acidic reaction conditions: Identification of transformed products by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. air.unimi.it [air.unimi.it]

- 12. cdn2.caymanchem.com [cdn2.caymanchem.com]

An In-depth Technical Guide to the Chemical Properties of Dihydro-iso-tetrahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) is a lesser-known cannabinoid, structurally isomeric to the more extensively studied tetrahydrocannabinol (THC) derivatives. It is not a naturally occurring phytocannabinoid in Cannabis sativa but can be formed as a byproduct during the synthetic conversion of cannabidiol (B1668261) (CBD) to delta-8- and delta-9-THC.[1] Due to its infrequent characterization, a comprehensive understanding of its chemical and pharmacological properties is lacking. This guide synthesizes the available information on its parent compound, iso-tetrahydrocannabinol (iso-THC), and provides a framework for its full characterization based on established methodologies for cannabinoid research.

Chemical Synthesis and Structure

The primary route to dihydro-iso-THC involves the hydrogenation of its precursor, Δ⁸-iso-tetrahydrocannabinol (Δ⁸-iso-THC). Δ⁸-iso-THC is formed during the acid-catalyzed cyclization of cannabidiol, representing an alternative ring closure to the formation of the more common Δ⁸-THC and Δ⁹-THC.[1][2]

2.1. Synthesis of Δ⁸-iso-tetrahydrocannabinol

The acid-catalyzed intramolecular cyclization of CBD can proceed via two main pathways. The thermodynamically favored pathway leads to the formation of Δ⁹-THC and its more stable isomer Δ⁸-THC. However, a competing pathway results in the formation of Δ⁸-iso-THC.[2] The choice of acid catalyst and reaction conditions can influence the relative yields of these products.

2.2. Structure of Dihydro-iso-tetrahydrocannabinol

The precise stereochemistry of dihydro-iso-THC would be determined by the stereochemistry of the starting CBD and the conditions of the cyclization and hydrogenation reactions. The IUPAC name for its precursor, Δ⁸-isotetrahydrocannabinol, is (1R,12R)-9-Methyl-5-pentyl-12-prop-1-en-2-yl-8-oxatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-3-ol.[1] Hydrogenation would reduce the double bond in the prop-1-en-2-yl group.

Physicochemical Properties

| Property | Expected Value/Characteristic |

| Molecular Formula | C₂₁H₃₂O₂ |

| Molar Mass | 316.48 g/mol |

| Appearance | Likely a resinous oil or amorphous solid |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol, and hexane. |

| pKa | The phenolic hydroxyl group is expected to have a pKa around 10.6, similar to other THC isomers.[3] |

| LogP | Expected to be high, indicating significant lipophilicity. |

3.1. Spectroscopic Data

The structural elucidation of dihydro-iso-THC would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity and stereochemistry of the molecule. The absence of vinylic proton signals characteristic of the iso-propenyl group in Δ⁸-iso-THC would confirm its reduction.[4][5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular formula. The fragmentation pattern in GC-MS analysis would provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.

Pharmacological Properties

The pharmacology of dihydro-iso-THC has not been reported. However, its activity can be predicted to be mediated by the cannabinoid receptors, CB1 and CB2. A comprehensive pharmacological evaluation would involve receptor binding assays and functional assays.

4.1. Receptor Binding Affinity

The affinity of dihydro-iso-THC for CB1 and CB2 receptors would be a key determinant of its potential psychoactive and therapeutic effects.

| Ligand | Receptor | Kᵢ (nM) |

| Dihydro-iso-THC | CB1 | To be determined |

| CB2 | To be determined | |

| Δ⁹-THC (for comparison) | CB1 | ~15-40 |

| CB2 | ~25-51 |

4.2. Functional Activity

Functional assays are necessary to determine whether dihydro-iso-THC acts as an agonist, antagonist, or inverse agonist at cannabinoid receptors.

| Assay | Parameter | Expected Outcome |

| [³⁵S]GTPγS Binding | EC₅₀, Eₘₐₓ | To be determined |

| cAMP Accumulation | IC₅₀, Iₘₐₓ | To be determined |

| β-Arrestin Recruitment | EC₅₀, Eₘₐₓ | To be determined |

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the chemical and pharmacological properties of dihydro-iso-THC.

5.1. Receptor Binding Assay (Competitive Radioligand Binding)

This protocol describes a method to determine the binding affinity (Kᵢ) of dihydro-iso-THC for the CB1 receptor.

-

Materials:

-

Cell membranes expressing human CB1 receptors.

-

Radioligand: [³H]CP-55,940.

-

Test Compound: Dihydro-iso-tetrahydrocannabinol.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.

-

96-well plates and glass fiber filters.

-

-

Procedure:

-

Prepare serial dilutions of dihydro-iso-THC in assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]CP-55,940, and varying concentrations of dihydro-iso-THC.

-

Incubate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the dihydro-iso-THC concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

-

5.2. [³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins coupled to the cannabinoid receptor upon agonist binding.

-

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test Compound: Dihydro-iso-tetrahydrocannabinol.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP.

-

Add varying concentrations of dihydro-iso-THC.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the dihydro-iso-THC concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) from the dose-response curve.

-

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gᵢ/ₒ proteins.[6] Activation of these receptors leads to a cascade of intracellular events.

The primary signaling cascade involves:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

-

Modulation of Ion Channels: Activation of inwardly rectifying potassium (K⁺) channels and inhibition of voltage-gated calcium (Ca²⁺) channels.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is involved in regulating cell growth, differentiation, and survival.[6]

It is also important to consider that some cannabinoids may interact with non-canonical receptors, such as GPR55 and TRPV channels, which could lead to different downstream signaling events.[7][8]

In Vitro ADME Profile

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical for its development as a therapeutic agent.

| ADME Parameter | Experimental Method |

| Metabolic Stability | Incubation with human liver microsomes or hepatocytes.[9][10] |

| CYP450 Inhibition | Incubation with specific CYP450 enzymes and probe substrates. |

| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration. |

| Permeability | Caco-2 or PAMPA assays. |

Conclusion

Dihydro-iso-tetrahydrocannabinol is a synthetic cannabinoid with a largely uncharacterized chemical and pharmacological profile. As a structural isomer of THC, it has the potential to interact with the endocannabinoid system. This guide provides a comprehensive framework for its synthesis, purification, and detailed characterization. The experimental protocols outlined herein are standard in the field of cannabinoid research and will be instrumental in elucidating the properties of this and other novel cannabinoids. Further research is warranted to determine the binding affinities, functional activities, and potential therapeutic applications of dihydro-iso-tetrahydrocannabinol.

References

- 1. Isotetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physicochemical Properties, Solubility, and Protein Binding of Δ9 -Tetrahydrocannabinol | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Non-Canonical Cannabinoid Receptors with Distinct Binding and Signaling Properties in Prostate and Other Cancer Cell Types Mediate Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Editorial: The Canonical and Non-Canonical Endocannabinoid System as a Target in Cancer and Acute and Chronic Pain [frontiersin.org]

- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 10. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]

The Unintended Cannabinoid: A Technical Guide to the Formation of iso-Hexahydrocannabinol as a Byproduct in HHC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The burgeoning market for semi-synthetic cannabinoids has propelled hexahydrocannabinol (B1216694) (HHC) into the spotlight. Synthesized primarily through the hydrogenation of tetrahydrocannabinol (THC) derived from cannabidiol (B1668261) (CBD), the production of HHC is not without its complexities. A notable challenge is the formation of isomeric impurities, including iso-hexahydrocannabinol (iso-HHC). This technical guide provides an in-depth analysis of the formation of iso-HHC as a byproduct, detailing the underlying chemical transformations, experimental protocols, and analytical considerations. It serves as a critical resource for researchers and professionals engaged in the development and quality control of cannabinoid-based therapeutics and consumer products.

Introduction

Hexahydrocannabinol (HHC) is a hydrogenated derivative of THC, valued for its reported similarities in effect to Δ⁹-THC and its potential for increased chemical stability. The most common synthetic route to HHC involves a two-step process: the acid-catalyzed cyclization of CBD to a mixture of THC isomers, followed by the catalytic hydrogenation of this mixture.[1][2] It is during the initial cyclization step that the crucial precursor to iso-HHC, iso-tetrahydrocannabinol (iso-THC), is formed. Subsequent hydrogenation of this impurity leads to the presence of iso-HHC in the final product. Understanding and controlling the formation of iso-HHC is paramount for ensuring the purity, safety, and desired pharmacological profile of HHC products.

The Chemical Pathway to this compound

The formation of iso-HHC is intrinsically linked to the synthesis of its precursor, iso-THC, during the acid-catalyzed intramolecular cyclization of CBD.[3] This reaction can proceed through two main pathways, leading to the formation of both the desired THC isomers and the undesired iso-THC isomers.

Acid-Catalyzed Cyclization of CBD: The Genesis of iso-THC

The acid-catalyzed conversion of CBD to THC isomers is a well-established synthetic transformation.[4] However, the reaction is not perfectly selective. The mechanism involves the protonation of one of the double bonds in the CBD molecule, leading to a carbocation intermediate that can then undergo intramolecular cyclization.

There are two primary cyclization pathways:

-

Pathway 1 (Desired): Cyclization involving the Δ¹ double bond of the isoprenyl side chain, which leads to the formation of Δ⁹-THC and its more thermodynamically stable isomer, Δ⁸-THC.[2]

-

Pathway 2 (Undesired): Cyclization involving the exocyclic double bond, which results in the formation of iso-THC isomers, primarily Δ⁸-iso-THC and Δ⁴(⁸)-iso-THC.[2][5]

The reaction conditions, including the choice of acid catalyst, solvent, temperature, and reaction time, significantly influence the ratio of these products.[3]

Hydrogenation: From iso-THC to iso-HHC

Once formed, the iso-THC isomers are carried over into the subsequent hydrogenation step. Catalytic hydrogenation reduces the double bonds in the cyclohexene (B86901) ring of both the THC and iso-THC isomers. This process converts the mixture of THC isomers into a mixture of HHC diastereomers, primarily (9R)-HHC and (9S)-HHC, and concurrently converts the iso-THC isomers into iso-HHC (also known as dihydro-iso-THC).[3][6]

Experimental Protocols

The following sections outline generalized experimental protocols for the key transformations involved in HHC synthesis and the concurrent formation of iso-HHC. It is crucial to note that specific reaction conditions can significantly impact product distribution and yield.

Protocol for Acid-Catalyzed Cyclization of CBD

This protocol is a composite of methodologies described in the literature and aims to produce a mixture of THC and iso-THC isomers from CBD.

Materials:

-

Cannabidiol (CBD) isolate

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TSA), hydrochloric acid (HCl), boron trifluoride etherate (BF₃·OEt₂))[2][7]

-

Anhydrous solvent (e.g., toluene, dichloromethane (B109758) (DCM), ethanol)[3][4]

-

Sodium bicarbonate (NaHCO₃) solution (for quenching)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

-

Dissolve CBD isolate in the chosen anhydrous solvent in the reaction vessel.

-

Add the acid catalyst to the solution. The molar ratio of CBD to catalyst will influence the reaction rate and selectivity.[8]

-

Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress using an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).[8] Reaction times can vary from minutes to several hours.[4]

-

Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain a crude mixture of THC and iso-THC isomers.

Protocol for Catalytic Hydrogenation

This protocol describes the hydrogenation of the crude THC/iso-THC mixture to yield HHC and iso-HHC.

Materials:

-

Crude THC/iso-THC mixture

-

Hydrogenation catalyst (e.g., Platinum(IV) oxide (Adams' catalyst), Palladium on carbon (Pd/C))[9]

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr shaker, autoclave)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Dissolve the crude THC/iso-THC mixture in the chosen solvent in the hydrogenation vessel.

-

Add the hydrogenation catalyst to the solution.

-

Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 0.1 to 20 MPa).[9]

-

Agitate the mixture at a set temperature (e.g., 25°C to 150°C) for a specified duration.[9]

-

Monitor the reaction for the disappearance of the starting materials.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude HHC product containing iso-HHC as a byproduct.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of HHC and its isomers.

Table 1: Reaction Conditions and Product Distribution in Acid-Catalyzed Cyclization of CBD

| Acid Catalyst | Solvent | Temperature (°C) | Reaction Time | Major Products | Minor/Byproducts | Reference |

| 0.05% HCl | Ethanol | Reflux | 2 hours | Δ⁹-THC (2% yield) | - | [4] |

| p-TSA | Benzene | Reflux | - | Δ⁸-THC | Δ⁹-THC | [7] |

| BF₃·OEt₂ | CH₂Cl₂ | 0 | 6 hours | Δ⁹-THC (65% selectivity) | Δ⁸-iso-THC | [2] |

| Carboxylic Acid | Neat or Solvent | 150-200 | Monitored by GC | Δ⁸-THC, Δ⁹-THC | - | [8] |

Table 2: Cannabinoid Receptor Binding Affinities (Ki) and Functional Activities (EC50)

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | 6.2 ± 2.1 | [10] |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | 55 ± 10 | [10] |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | 2.5 ± 0.7 | [10] |

Mandatory Visualizations

Synthesis Pathway of HHC and iso-HHC

The following diagram illustrates the overall synthetic route from CBD to the final HHC product, highlighting the formation of the iso-HHC byproduct.

Experimental Workflow for HHC Synthesis

This diagram outlines the key steps in a typical laboratory workflow for the synthesis and purification of HHC.

References

- 1. Isotetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conversion of CBD to THC - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Cannabidiol | Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products | springermedicine.com [springermedicine.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. US11242330B1 - Organic catalyst and method for preparation of aromatic tricyclic pyrans - Google Patents [patents.google.com]

- 9. US20160324909A1 - Hydrogenation of cannabis oil - Google Patents [patents.google.com]

- 10. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to iso-Hexahydrocannabinol: Discovery, History, and Scientific Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of iso-Hexahydrocannabinol (iso-HHC), a lesser-known isomer of Hexahydrocannabinol (B1216694) (HHC). Historically identified as a byproduct in the synthesis of HHC from cannabidiol (B1668261) (CBD), iso-HHC's distinct chemical properties and potential pharmacological activities are of growing interest to the scientific community. This document details the initial discovery, historical context, and synthetic pathways leading to the formation of iso-HHC, primarily through the acid-catalyzed cyclization of CBD and subsequent hydrogenation. It outlines detailed experimental methodologies for its synthesis, isolation, and characterization using modern analytical techniques. Furthermore, this guide presents available quantitative data on related compounds to infer potential properties of iso-HHC and describes the canonical cannabinoid signaling pathway.

Introduction

The landscape of cannabinoid research is continually evolving, with new and lesser-known compounds gaining attention for their unique chemical structures and potential pharmacological effects. Among these is this compound (iso-HHC), specifically dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), an isomer of the more widely studied Hexahydrocannabinol (HHC). While HHC has emerged as a significant semi-synthetic cannabinoid, iso-HHC has been primarily identified as a byproduct of HHC synthesis[1][2]. This guide aims to provide a detailed technical overview of iso-HHC, from its historical discovery to its synthesis and potential biological interactions, to serve as a foundational resource for researchers and drug development professionals.

Discovery and History

The origins of this compound are intrinsically linked to the pioneering work on tetrahydrocannabinol (THC) isomers. The foundational research in this area was conducted by Gaoni and Mechoulam in 1968, who first described the "iso-tetrahydrocannabinols"[3]. Their work detailed the acid-catalyzed cyclization of cannabidiol (CBD), a non-psychoactive phytocannabinoid, which could lead to the formation of not only Δ⁹-THC and Δ⁸-THC but also their "iso" counterparts.

The formation of the iso-THC scaffold occurs when the acid-catalyzed cyclization of CBD proceeds through the activation of the Δ¹ double bond, leading to the formation of Δ⁸-iso-THC. This is in contrast to the more common pathway where activation of the Δ⁸ double bond results in the formation of the THC scaffold[4][5]. Subsequent hydrogenation of these iso-THC compounds yields this compound.

For decades, iso-THC and its hydrogenated form, iso-HHC, were primarily considered as minor byproducts in the synthesis of THC and HHC. However, with the rise in the production of semi-synthetic cannabinoids from hemp-derived CBD, there is a renewed interest in fully characterizing all components of the resulting mixtures, including iso-HHC, to understand their potential effects and to ensure product purity and safety.

Synthesis and Formation

The primary route to the formation of this compound is a two-step process starting from cannabidiol (CBD):

-

Acid-Catalyzed Cyclization to iso-Tetrahydrocannabinol (iso-THC): This reaction involves the intramolecular cyclization of CBD under acidic conditions. The choice of acid, solvent, temperature, and reaction time can influence the product distribution, favoring the formation of either THC or iso-THC isomers.

-

Hydrogenation to this compound (iso-HHC): The resulting iso-THC is then hydrogenated to saturate the double bond in the cyclohexene (B86901) ring, yielding iso-HHC.

Experimental Protocols

3.1.1. Acid-Catalyzed Cyclization of CBD to a Mixture Containing iso-THC

-

Objective: To synthesize a mixture of THC and iso-THC isomers from CBD.

-

Materials:

-

Cannabidiol (CBD)

-

Lewis acid (e.g., Boron trifluoride etherate (BF₃·OEt₂)) or protic acid (e.g., p-toluenesulfonic acid (p-TSA))

-

Anhydrous solvent (e.g., dichloromethane (B109758) (CH₂Cl₂), toluene, or acetonitrile (B52724) (MeCN))

-

Sodium bicarbonate (NaHCO₃) solution (for quenching)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) (Na₂SO₄))

-

-

Procedure:

-

Dissolve CBD in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., -10 °C to room temperature).

-

Slowly add the acid catalyst to the stirred solution. The reaction is exothermic and should be controlled.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times can vary from minutes to several hours.

-

Once the desired conversion is achieved, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product mixture containing THC and iso-THC isomers.

-

-

Notes on Selectivity:

-

Using BF₃·OEt₂ in CH₂Cl₂ at low temperatures tends to favor the formation of Δ⁹-THC, but iso-THC can still be formed.

-

A reaction conducted in acetonitrile (MeCN) at -10°C has been shown to yield Δ⁸-iso-THC as a major product[5].

-

3.1.2. Hydrogenation of the iso-THC Mixture to iso-HHC

-

Objective: To reduce the double bond in the iso-THC to form iso-HHC.

-

Materials:

-

Crude product mixture containing iso-THC

-

Catalyst (e.g., Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂))

-

Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

-

Hydrogen gas (H₂) source

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with H₂)

-

-

Procedure:

-

Dissolve the crude iso-THC mixture in the chosen solvent in a suitable reaction vessel.

-

Add the hydrogenation catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-5 bar) or maintain a hydrogen atmosphere using a balloon.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 25-50 °C).

-

Monitor the reaction until the uptake of hydrogen ceases or TLC/HPLC analysis shows complete conversion of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude product containing HHC and iso-HHC.

-

Isolation and Characterization of iso-HHC

The separation of iso-HHC from the complex mixture of HHC isomers and other byproducts is a significant challenge. Chromatographic techniques are essential for obtaining pure iso-HHC.

-

Chromatographic Separation:

-

Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the reaction mixture[1]. A non-polar eluent system, such as a gradient of ethyl acetate (B1210297) in hexane, can be used to separate the different isomers based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC, is a powerful tool for the analytical and preparative separation of cannabinoid isomers. However, the co-elution of some isomers can be a challenge[6]. Gas Chromatography (GC) is often a more reliable method for resolving these closely related compounds[6].

-

Supercritical Fluid Chromatography (SFC): SFC has been shown to be effective in separating the diastereomers of HHC and could potentially be applied to the separation of iso-HHC[7].

-

-

Structural Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of iso-HHC. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecule's connectivity and stereochemistry[1][8][9].

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of iso-HHC, which aids in its identification. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for analyzing the components of the synthetic mixture[4][10][11][12].

-

Quantitative Data

Currently, there is a lack of specific quantitative data on the pharmacological properties of pure this compound. Most of the available data pertains to the diastereomers of HHC, (9R)-HHC and (9S)-HHC. This data is presented below for comparative purposes and to provide a framework for future studies on iso-HHC.

| Cannabinoid | Receptor | Binding Affinity (Ki, nM) | Efficacy (EC₅₀, nM) |

| (9R)-HHC | CB1 | 15 ± 0.8 | 3.4 ± 1.5 |

| CB2 | 13 ± 0.4 | 6.2 ± 2.1 | |

| (9S)-HHC | CB1 | 176 ± 3.3 | 57 ± 19 |

| CB2 | 105 ± 26 | 55 ± 10 | |

| Δ⁹-THC | CB1 | 15 ± 4.4 | 3.9 ± 0.5 |

| CB2 | 9.1 ± 3.6 | 2.5 ± 0.7 |

Data sourced from Wikipedia, which cites primary research. Further validation is recommended.[13]

The pharmacology of iso-THC and by extension iso-HHC has not been extensively studied[14]. Therefore, their binding affinities and efficacies at cannabinoid receptors remain to be determined.

Signaling Pathways and Experimental Workflows

The primary targets of most psychoactive cannabinoids are the cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade. While the specific interaction of iso-HHC with these receptors is unknown, the general signaling pathway for cannabinoids is well-established.

Canonical Cannabinoid Receptor Signaling Pathway

Caption: General signaling pathway of cannabinoid receptors CB1 and CB2 upon activation by a cannabinoid ligand.

Experimental Workflow for Synthesis and Analysis of iso-HHC

Caption: Workflow for the synthesis, isolation, and analysis of this compound (iso-HHC).

Conclusion and Future Directions

This compound represents an understudied area within cannabinoid science. While its existence as a byproduct of HHC synthesis is established, a comprehensive understanding of its unique properties is still lacking. The historical work of pioneers like Mechoulam and Gaoni laid the groundwork for identifying these isomers, and modern analytical techniques now provide the tools for their detailed characterization.

Future research should focus on several key areas:

-

Development of selective synthetic routes to produce iso-HHC in higher yields and purity to facilitate further study.

-

Comprehensive pharmacological profiling to determine its binding affinity and efficacy at cannabinoid and other relevant receptors.

-

In vivo studies to understand its pharmacokinetic and pharmacodynamic properties, including its potential psychoactive effects and therapeutic applications.

-

Development of certified reference standards for iso-HHC to enable accurate quantification in commercial HHC products and for forensic analysis.

By addressing these knowledge gaps, the scientific community can build a more complete picture of the diverse world of cannabinoids and their potential impact on human health and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ISO‐Tetrahydrocannabinols | Semantic Scholar [semanticscholar.org]

- 4. Identification and quantification of both isomers of hexahydrocannabinol, (9R)-hexahydrocannabinol and (9S)-hexahydrocannabinol, in three different matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]

- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry of cannabinoids. | Semantic Scholar [semanticscholar.org]

- 11. ssi.shimadzu.com [ssi.shimadzu.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of iso-Hexahydrocannabinol (iso-HHC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of iso-hexahydrocannabinol (iso-HHC), a lesser-known isomer of hexahydrocannabinol (B1216694). As the landscape of cannabinoid research expands, detailed analytical data on emerging isomers is critical for identification, quality control, and understanding potential pharmacological effects. This document collates available spectroscopic data, outlines experimental methodologies for its characterization, and visualizes relevant biological pathways and analytical workflows.

Introduction to iso-HHC

This compound, also referred to as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), is a structural isomer of the more commonly discussed (9R)-HHC and (9S)-HHC epimers. It has been identified as a minor compound in some commercially available electronic cigarette products containing HHC.[1] The presence of iso-HHC is thought to be a byproduct of the synthetic route from cannabidiol (B1668261) (CBD) to Δ⁸-THC or Δ⁹-THC, which are subsequently hydrogenated to produce HHC.[1][2] Accurate spectroscopic identification is therefore crucial for manufacturers and regulatory bodies to ensure product purity and safety. The specific stereoisomer identified is rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol.[1]

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) data for iso-HHC as identified in a recent study.[1] This data is fundamental for the unambiguous structural elucidation of the molecule.

¹H-NMR Spectroscopic Data

Table 1: ¹H-NMR Data for iso-HHC (rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol)

| Position | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |

| 1-OH | 5.25 | s | |

| 2 | 1.83 | m | |

| 3α | 1.95 | m | |

| 3β | 1.63 | m | |

| 4α | 1.51 | m | |

| 4β | 1.13 | m | |

| 5 | 1.27 | m | |

| 6 | 3.32 | d | 11.0 |

| 8 | 6.13 | d | 1.8 |

| 10 | 6.09 | d | 1.8 |

| 11 | 1.25 | d | 6.8 |

| 1' | 2.40 | t | 7.8 |

| 2' | 1.57 | m | |

| 3' | 1.30 | m | |

| 4' | 1.30 | m | |

| 5' | 0.89 | t | 6.8 |

| 8'-CH₃ | 1.76 | s | |

| 9'-CH₃ | 1.68 | s |

Data extracted from Tanaka R, Kikura-Hanajiri R. (2023).[1]

¹³C-NMR Spectroscopic Data

Table 2: ¹³C-NMR Data for iso-HHC (rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol)

| Position | Chemical Shift (δ) ppm |

| 1 | 154.5 |

| 2 | 34.6 |

| 3 | 28.0 |

| 4 | 20.3 |

| 5 | 49.3 |

| 6 | 76.5 |

| 7 | 109.8 |

| 8 | 107.2 |

| 9 | 154.9 |

| 10 | 109.9 |

| 10a | 142.8 |

| 11 | 21.6 |

| 1' | 35.5 |

| 2' | 31.7 |

| 3' | 31.1 |

| 4' | 22.7 |

| 5' | 14.2 |

| 6a | 46.1 |

| 8'-CH₃ | 23.6 |

| 9'-CH₃ | 19.3 |

Data extracted from Tanaka R, Kikura-Hanajiri R. (2023).[1]

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Specific Fourier-transform infrared (FTIR) spectroscopy data for iso-HHC is not available. However, the general spectral characteristics for cannabinoids would be expected. These include:

-

A broad O-H stretching band for the phenolic hydroxyl group around 3200-3600 cm⁻¹.

-

C-H stretching bands for alkyl groups just below 3000 cm⁻¹.

-

C=C stretching bands for the aromatic ring in the 1500-1600 cm⁻¹ region.

-

C-O stretching bands for the ether and phenol (B47542) groups in the 1000-1300 cm⁻¹ region.

Experimental Protocols

The characterization of iso-HHC and other cannabinoid isomers involves a multi-step process of isolation and analysis.

Isolation of iso-HHC from Product Matrix

A common method for the isolation of cannabinoid isomers from a complex mixture, such as an e-cigarette liquid, involves column chromatography.[1][3]

-

Sample Preparation: The product is dissolved in a suitable organic solvent.

-

Column Chromatography: The dissolved sample is loaded onto a silica (B1680970) gel column.

-

Elution: A gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is used to elute the different components of the mixture.[3]

-

Fraction Collection: Fractions are collected and analyzed by a rapid screening method like Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.

-

Pooling and Evaporation: Fractions containing the purified isomer are pooled, and the solvent is removed under reduced pressure to yield the isolated compound.

NMR Spectroscopic Analysis

For structural elucidation, a comprehensive suite of NMR experiments is conducted.[1]

-

Sample Preparation: A few milligrams of the isolated compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]

-

Spectrometer: Data is acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.[4]

-

1D NMR: Standard ¹H and ¹³C NMR spectra are acquired.

-

2D NMR: To unambiguously assign all proton and carbon signals, a series of two-dimensional NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in assigning the relative stereochemistry of the molecule.[2]

-

GC-MS Analysis

GC-MS is a standard technique for the identification and quantification of cannabinoids in various matrices.[3][5]

-

Sample Preparation: The sample (either the raw product or the isolated fraction) is diluted in a suitable solvent.

-

Injection: A small volume of the sample is injected into the gas chromatograph.

-

Separation: The different components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a 5% phenylmethylsiloxane column).[3]

-

Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed.

-

Identification: The resulting mass spectrum is compared to spectral libraries for identification. The retention time in the chromatogram provides an additional layer of confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of cannabinoid isomers from a consumer product.

Caption: Workflow for iso-HHC isolation and characterization.

Signaling Pathway of HHC Epimers

While specific signaling data for iso-HHC is not yet available, the primary HHC epimers, (9R)-HHC and (9S)-HHC, are known to act on the cannabinoid receptors CB1 and CB2. The (9R)-HHC epimer generally shows higher binding affinity and potency, comparable to that of Δ⁹-THC, while the (9S)-HHC epimer has a significantly lower binding affinity.[6][7][8][9]

Caption: HHC epimer signaling through cannabinoid receptors.

Conclusion

The spectroscopic characterization of iso-HHC is essential for its accurate identification in a complex and evolving cannabinoid market. The NMR data presented provides a definitive fingerprint for the rel-(2R,5S,6R)-dihydro-iso-tetrahydrocannabinol isomer. While further research is needed to fully characterize its mass spectrometric fragmentation, infrared absorption, and potential biological activity, the methodologies outlined in this guide provide a robust framework for the isolation and analysis of this and other emerging cannabinoid isomers. This detailed spectroscopic information is invaluable for quality control, regulatory compliance, and future pharmacological investigations.

References

- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and characterization of synthesis intermediates and side products in hexahydrocannabiphorol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Stability of iso-Hexahydrocannabinol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific understanding of iso-hexahydrocannabinol (iso-HHC) is still nascent. This document synthesizes the currently available information and provides a framework for further research into its thermodynamic stability. Direct experimental or computational data on the thermodynamic properties of iso-HHC is limited in the public domain.

Executive Summary

This compound (iso-HHC), also known as dihydro-iso-tetrahydrocannabinol, is a cannabinoid identified as a byproduct in the synthesis of hexahydrocannabinol (B1216694) (HHC) from cannabidiol (B1668261) (CBD).[1][2] While research has focused on the primary HHC diastereomers, (9R)-HHC and (9S)-HHC, due to their cannabimimetic activity, the stability and properties of iso-HHC remain largely uncharacterized. This guide provides a comprehensive overview of the current knowledge regarding iso-HHC and outlines the necessary experimental and computational approaches to fully elucidate its thermodynamic stability. A thorough understanding of the stability of iso-HHC is critical for the development of safe and effective cannabinoid-based therapeutics and for ensuring the quality and purity of HHC products.

Identification and Characterization of this compound

iso-HHC has been identified in commercial HHC products, likely arising as a byproduct during the synthetic conversion of CBD to Δ⁸-THC or Δ⁹-THC, which are subsequently hydrogenated to HHC.[1][2] The characterization of iso-HHC has been accomplished using various analytical techniques, as summarized in the table below.

| Analytical Technique | Findings | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of iso-HHC in electronic cigarette cartridge products. | [1] |

| Liquid Chromatography-Photodiode Array-Mass Spectrometry (LC-PDA-MS) | Used for the analysis of major and minor cannabinoid peaks, including iso-HHC. | [1] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) | Structural elucidation of isolated iso-HHC, confirming its identity as (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol. | [1] |

Thermodynamic Stability of this compound: A Postulated Overview

Direct quantitative data on the thermodynamic stability of iso-HHC, such as its Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°), are not currently available in peer-reviewed literature. However, based on its status as a synthetic byproduct and general principles of organic chemistry, we can postulate its relative stability.

The formation of iso-HHC as a minor product suggests that it may be a kinetically favored but thermodynamically less stable isomer compared to the main HHC diastereomers under certain reaction conditions. A comprehensive understanding requires further investigation through both computational modeling and experimental validation.

Proposed Research Workflow for Determining Thermodynamic Stability

A robust evaluation of the thermodynamic stability of iso-HHC would involve a synergistic approach combining computational chemistry and experimental analysis. The following workflow is proposed:

Experimental Protocols for Stability Assessment

While a specific, validated protocol for the thermodynamic stability testing of iso-HHC is not available, established methods for other cannabinoids can be adapted. The following is a representative protocol based on guidelines from the International Council for Harmonisation (ICH) and published cannabinoid stability studies.[3][4]

Forced Degradation Study of this compound

Objective: To evaluate the stability of iso-HHC under various stress conditions to identify potential degradation products and pathways.

Materials:

-

Purified iso-HHC analytical standard (≥98% purity)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

HPLC-UV/DAD or HPLC-MS system

Procedure:

-

Sample Preparation: Prepare a stock solution of iso-HHC in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation procedure as for acid hydrolysis. Neutralize before analysis.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and store at room temperature for specified time points.

-

Thermal Degradation: Store the solid iso-HHC and its solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled temperature chamber.

-

Photostability: Expose the solid iso-HHC and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

-

Sample Analysis: At each time point, analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent iso-HHC peak from any degradation products.

-

Data Analysis:

-

Calculate the percentage of iso-HHC remaining at each time point.

-

Determine the rate of degradation under each stress condition.

-

Identify and characterize major degradation products using mass spectrometry.

-

Metabolic Pathways Involving this compound

The metabolic fate of iso-HHC is largely unknown. However, one study has reported that cannabidiol (CBD) can be metabolized in the body to 8-hydroxy-iso-HHC.[5][6] This suggests a potential metabolic pathway that warrants further investigation.

Further research is required to identify the specific enzymes responsible for this transformation and to determine the full metabolic profile of iso-HHC.

Conclusion and Future Directions

The thermodynamic stability of this compound is a critical parameter that influences its shelf-life, formulation development, and potential biological activity. While direct experimental data is currently lacking, this guide provides a framework for the systematic investigation of iso-HHC's stability. Future research should focus on:

-

Computational Modeling: Employing quantum mechanical calculations to predict the thermodynamic properties of iso-HHC and its isomers.

-

Synthesis and Isolation: Developing efficient methods for the synthesis and purification of iso-HHC to enable experimental studies.

-

Experimental Stability Studies: Conducting comprehensive forced degradation and long-term stability studies under various conditions.

-

Metabolic Profiling: Elucidating the complete metabolic pathways of iso-HHC in vitro and in vivo.

By addressing these research gaps, the scientific community can build a comprehensive understanding of the chemical and physical properties of this compound, which is essential for its potential future applications in medicine and for ensuring consumer safety.

References

- 1. Identification of hexahydrocannabinol (HHC), dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC) and hexahydrocannabiphorol (HHCP) in electronic cigarette cartridge products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stability Testing for Cannabis - Cal Laboratories [cal-laboratories.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. Hexahydrocannabinol - Wikipedia [en.wikipedia.org]

- 6. Origin of the Different Binding Affinities of (9 R)- and (9 S)-Hexahydrocannabinol (HHC) for the CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

iso-Hexahydrocannabinol and its natural occurrence

An In-depth Technical Guide to iso-Hexahydrocannabinol

Abstract

This technical guide provides a comprehensive overview of this compound (iso-HHC), a lesser-known cannabinoid. Contrary to inquiries about its natural origins, current scientific evidence establishes iso-HHC as a semi-synthetic or synthetic compound, not a naturally occurring phytocannabinoid in Cannabis sativa L.[1][2] It is primarily identified as a byproduct or impurity in the synthesis of hexahydrocannabinol (B1216694) (HHC) and related tetrahydrocannabinol (THC) isomers from cannabidiol (B1668261) (CBD).[2][3][4] This document details the synthetic origins of iso-HHC, provides established analytical protocols for its identification and characterization, summarizes the known pharmacology of closely related HHC isomers, and illustrates key experimental and signaling pathways. All quantitative data is presented in structured tables, and methodologies for key experiments are described to support reproducibility and further research.

Origin and Synthesis of this compound

The presence of iso-HHC, also known as dihydro-iso-tetrahydrocannabinol (dihydro-iso-THC), is indicative of specific synthetic chemical processes rather than botanical extraction.[1][2] It is not found naturally in the cannabis plant.[2] Its formation is linked to the acid-catalyzed conversion of CBD into various THC isomers, which are then hydrogenated.

General Synthetic Pathway

The commercial production of HHC, which often contains iso-HHC as an impurity, is a semi-synthetic process starting from hemp-derived CBD.[5][6] The process can be summarized in two main stages:

-

Acid-Catalyzed Cyclization of CBD : CBD is treated with an acid catalyst, which promotes an intramolecular cyclization reaction. This step does not yield a single product but rather a mixture of THC isomers, including Δ⁹-THC and Δ⁸-THC. Critically, undesired side-products such as iso-THC isomers (e.g., Δ⁸-iso-THC and Δ⁴(⁸)-iso-THC) are also commonly formed during this process.[7][8][9]

-

Catalytic Hydrogenation : The resulting mixture of THC isomers is then subjected to catalytic hydrogenation. This reaction reduces the double bonds in the cyclohexene (B86901) ring of the THC molecules, converting them into HHC.[6][10] The iso-THC isomers present in the mixture are concurrently hydrogenated to form iso-HHC.[2]

The workflow for this synthetic process is illustrated below.

Analytical Characterization

The unambiguous identification of iso-HHC in product mixtures is critical for quality control and forensic analysis. This requires sophisticated analytical techniques capable of separating and identifying various isomers.

Physicochemical Data

The fundamental properties of iso-HHC are summarized in the table below.

| Property | Value | Reference(s) |

| Formal Name | (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol | [1][3] |

| Synonyms | iso-HHC, dihydro-iso-THC | [1][2] |

| Molecular Formula | C₂₁H₃₂O₂ | [1] |

| Formula Weight | 316.5 g/mol | [1] |

Experimental Protocols for Identification

GC-MS is a standard method for analyzing cannabinoid profiles.

-

Protocol : Samples are typically derivatized (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to improve thermal stability and chromatographic behavior. The derivatized sample is injected into a GC system equipped with a non-polar capillary column (e.g., HP-5ms). The temperature program is optimized to separate the isomers. Mass spectra are acquired in electron impact (EI) mode, and identification is based on retention time and comparison of the mass spectrum with reference standards.[1][11]

-

Typical Parameters :

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

-

Carrier Gas : Helium

-

Injection Mode : Splitless

-

Temperature Program : Initial temperature of 100°C, ramped to 300°C.

-

MS Scan Range : m/z 35-650

-

LC-MS/MS offers high sensitivity and specificity without the need for derivatization.

-

Protocol : Samples are diluted in a suitable solvent (e.g., methanol) and injected into a liquid chromatography system. Separation is achieved on a reverse-phase column (e.g., C18). The mobile phase typically consists of a gradient of water and acetonitrile (B52724) with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization. Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source, operating in multiple reaction monitoring (MRM) mode for quantification.[8][12][13]

-

Typical Parameters :

-

Column : UPLC BEH C18 or similar

-

Mobile Phase A : 0.1% Formic Acid in Water

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile

-

Ionization Mode : ESI Positive

-

Key Transition : Specific precursor-to-product ion transitions are monitored for each analyte.

-

NMR is the definitive method for structural elucidation of isomers.

-

Protocol : The target compound (iso-HHC) must first be isolated from the synthetic mixture using chromatographic techniques like silica (B1680970) gel column chromatography.[1][3] The purified compound is then dissolved in a deuterated solvent (e.g., CDCl₃). A suite of NMR experiments, including ¹H, ¹³C, COSY, HSQC, and HMBC, are performed to determine the precise chemical structure and stereochemistry of the molecule.[1][2][3]

-

Key Findings : A study by Tanaka & Kikura-Hanajiri (2023) successfully isolated and identified (2R,5S,6R)-dihydro-iso-tetrahydrocannabinol from a commercial HHC product and reported its ¹H and ¹³C NMR spectral data.[2][3]

Pharmacology and Signaling Pathways

Specific pharmacological data for iso-HHC is not extensively documented in peer-reviewed literature. However, its effects can be inferred from the well-characterized pharmacology of the primary HHC diastereomers, (9R)-HHC and (9S)-HHC, which are potent modulators of the endocannabinoid system.

Interaction with Cannabinoid Receptors

HHC exerts its effects primarily through interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[14] The CB1 receptor is highly expressed in the central nervous system and mediates the psychoactive effects of cannabinoids, while the CB2 receptor is found mainly in the immune system.[14][15]

The two principal diastereomers of HHC show markedly different affinities and potencies at these receptors. The (9R)-HHC epimer is significantly more active and binds to the CB1 receptor with an affinity similar to that of Δ⁹-THC.[6][10] The (9S)-HHC epimer has a substantially lower binding affinity and is less potent.[10][16]

Quantitative Pharmacological Data

The following table summarizes key in vitro pharmacological data for the main HHC isomers compared to Δ⁹-THC.

| Compound | CB1 Binding Affinity (Ki, nM) | CB2 Binding Affinity (Ki, nM) | CB1 Functional Potency (EC₅₀, nM) | Reference(s) |

| (9R)-HHC | 15 ± 0.8 | 13 ± 0.4 | 3.4 ± 1.5 | [10] |

| (9S)-HHC | 176 ± 3.3 | 105 ± 26 | 57 ± 19 | [10] |

| Δ⁹-THC | 15 ± 4.4 | 9.1 ± 3.6 | 3.9 ± 0.5 | [10] |

CB1 Receptor Signaling Pathway

Activation of the CB1 receptor by an agonist like (9R)-HHC initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR), primarily coupling to the inhibitory G-proteins, Gαi and Gαo.[17]

The general signaling pathway is as follows:

-

Agonist Binding : HHC binds to and activates the CB1 receptor.

-

G-Protein Activation : The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein, causing the dissociation of the Gαi/o subunit from the Gβγ dimer.[17]

-

Downstream Effects :

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

The Gβγ dimer can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

-

Activation can also stimulate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

-

This signaling cascade is depicted in the diagram below.

Conclusion

This compound is a semi-synthetic cannabinoid isomer whose presence in commercial products is a direct result of the chemical synthesis pathways used to produce HHC from CBD. It is not known to occur naturally in Cannabis. Its structural similarity to the pharmacologically active (9R)-HHC suggests it may have activity at cannabinoid receptors, but dedicated toxicological and pharmacological studies are required to determine its specific effects and safety profile. The analytical methods detailed in this guide are essential for the proper identification and regulation of iso-HHC and other synthetic cannabinoids that may be present in consumer products. Further research is warranted to fully characterize this compound and its potential impact on public health.

References